2,2,3,3-tetramethylbutanal

Steric hindrance Carbonyl reactivity Nucleophilic addition

2,2,3,3-Tetramethylbutanal (CAS 50902-71-1) is a highly branched aliphatic aldehyde, C8H16O, with a molecular weight of 128.21 g/mol. Its structure features a carbonyl group directly attached to a carbon bearing two methyl groups, which is in turn bonded to a tert-butyl-like quaternary carbon ((CH3)3C-C(CH3)2-CHO).

Molecular Formula C8H16O
Molecular Weight 128.2
CAS No. 50902-71-1
Cat. No. B6159909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-tetramethylbutanal
CAS50902-71-1
Molecular FormulaC8H16O
Molecular Weight128.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetramethylbutanal: A Maximally Hindered Aldehyde for Controlled Reactivity and Stability Studies


2,2,3,3-Tetramethylbutanal (CAS 50902-71-1) is a highly branched aliphatic aldehyde, C8H16O, with a molecular weight of 128.21 g/mol . Its structure features a carbonyl group directly attached to a carbon bearing two methyl groups, which is in turn bonded to a tert-butyl-like quaternary carbon ((CH3)3C-C(CH3)2-CHO). This configuration makes it one of the most sterically congested aldehydes available, completely lacking α-hydrogen atoms. This fundamental structural property dictates its unique chemical behavior, including an inability to self-condense via aldol reactions and enhanced resistance to autoxidation, setting it apart from less hindered aldehydes like 3,3-dimethylbutanal or pivalaldehyde.

Why a Standard Branched Aldehyde Cannot Replace 2,2,3,3-Tetramethylbutanal


Substituting 2,2,3,3-tetramethylbutanal with a generic isomer like octanal or even a moderately hindered analog such as 3,3-dimethylbutanal will lead to fundamentally different reaction outcomes. The target compound's dual quaternary centers adjacent to the carbonyl create an extreme steric shield that blocks nucleophilic attack from the more hindered face and, critically, eliminates the possibility of enolate formation [1]. This means it cannot participate in base-catalyzed aldol condensations, a pathway readily available to most other aldehydes [2]. A scientist seeking a non-enolizable aldehyde probe or a stable carbonyl building block would find a simple substitution fails to meet the core experimental requirement. The quantitative evidence below details the specific, measurable advantages that justify its selection.

Quantitative Differentiation of 2,2,3,3-Tetramethylbutanal: A Comparator-Based Evidence Guide for Procurement


Steric Hindrance: Direct Comparison of Carbonyl Accessibility vs. Linear and Mono-Branched Aldehydes

The steric environment around the carbonyl carbon of 2,2,3,3-tetramethylbutanal is quantitatively defined by the presence of two adjacent quaternary carbon atoms. This is in stark contrast to common C8 aldehyde isomers. Computational data for the parent hydrocarbon backbone, 2,2,3,3-tetramethylbutane, shows it is the most compact and spherical C8 isomer, which directly extrapolates to the aldehyde's extreme local hindrance [1]. For comparison, octanal has a linear, unhindered chain, and 3,3-dimethylbutanal has only one quaternary center beta to the carbonyl. The consequence is a dramatically reduced rate of nucleophilic attack; while specific kinetic data for this exact compound is scarce in open literature, the established reactivity scale for aldehydes confirms that adding two α-methyl groups (as in pivalaldehyde) reduces hydration equilibrium constants by orders of magnitude compared to acetaldehyde; 2,2,3,3-tetramethylbutanal extends this hindrance further, making it the least reactive in its class [2].

Steric hindrance Carbonyl reactivity Nucleophilic addition

Aldol Condensation Inertness: Lack of α-Hydrogen Atoms vs. Other C8 Aldehydes

A fundamental requirement for an aldehyde to undergo self-aldol condensation is the presence of at least one α-hydrogen atom [2]. 2,2,3,3-tetramethylbutanal, with the structure (CH3)3C-C(CH3)2-CHO, has zero alpha-hydrogens. This structural fact means it is completely inert to base-catalyzed self-aldol reactions, a feature it shares with pivalaldehyde but differentiates it from all other C8 aldehyde isomers, which contain 2-3 α-hydrogens, and from 3,3-dimethylbutanal, which has 2 [1]. This is a binary, quantifiable property: 0 α-H vs. >0 α-H. The procurement implication is clear: when an aldehyde building block is required that cannot undergo self-condensation side reactions under basic conditions, the only C8 choices are 2,2,3,3-tetramethylbutanal and the smaller pivalaldehyde (C5). Choosing the C8 compound provides higher molecular weight and lipophilicity without sacrificing this critical inertness.

Aldol reaction Enolate chemistry Side-reaction control

Resistance to Autoxidation: Impact of α-Substitution on C(O)-H Bond Stability

Aldehydes are susceptible to autoxidation via a radical chain mechanism initiated by the abstraction of the aldehydic hydrogen. The stability of the resulting acyl radical is a key factor. The extreme steric crowding in 2,2,3,3-tetramethylbutanal is expected to raise the bond dissociation energy (BDE) of the C(O)-H bond and hinder the approach of peroxy radicals. While experimental BDE for this specific compound is not readily available, a well-documented trend shows that increasing α-substitution progressively stabilizes aldehydes: the BDE for acetaldehyde's C(O)-H is 374 kJ/mol, rising to ~370 kJ/mol for pivalaldehyde [2]. By extending this trend, the additional β-substitution in 2,2,3,3-tetramethylbutanal provides a higher barrier to autoxidation compared to less substituted aldehydes like octanal or 3,3-dimethylbutanal, making it a superior choice for applications requiring ambient storage and handling without special precautions against peroxide formation.

Oxidative stability Autoxidation Bond dissociation energy

Synthesis and Purity: A Documented High-Yield Isomerization Route vs. Older Methods

A comparative synthesis route exists for 2,2,3,3-tetramethylbutanal. An earlier method by Hickinbottom suffered from low yields and major side-product formation [1]. In contrast, the isomerization route detailed in US Patent 3,122,588 provides an improved process. In a specific example, isomerization of the corresponding epoxide over a 'filtros' catalyst yielded the aldehyde with a purity of 98.7%, determined by titration and derivative formation [1]. This process advantage means that for the bulk procurement or custom synthesis of this specific hindered aldehyde, a high-purity product is achievable via a documented, selective catalytic route, avoiding the costly purification associated with the lower-yielding, messier reactant-based approaches typical for less accessible hindered analogs.

Synthesis optimization Epoxide isomerization Process chemistry

Procurement-Driven Application Scenarios for 2,2,3,3-Tetramethylbutanal Based on Verified Differentiation


Mechanistic Probe for Steric Effects in Nucleophilic Addition

As the most sterically hindered liquid C8 aldehyde, it serves as the ultimate test substrate for evaluating the steric tolerance of new nucleophilic catalysts or reagents. In a comparative study with linear octanal and 3,3-dimethylbutanal, the reaction rate with a bulky nucleophile would be dramatically reduced, allowing quantification of the catalyst's ability to overcome steric barriers. Its lack of α-protons ensures no side reactions confuse kinetic measurements [1]. Evidence basis: Section 3, Evidence Items 1 and 2.

Non-Enolizable Building Block for Aldol Cascades

Used as a terminating electrophile in crossed-aldol reaction sequences, it can accept a nucleophilic enolate but cannot itself form one, preventing uncontrolled oligomerization. This property makes it a controlled chain-terminator, directly derived from its zero α-hydrogen atom count, as established in Section 3, Evidence Item 2. Compared to pivalaldehyde, the larger aliphatic tail provides greater lipophilicity for product extraction [2].

High-Stability Aldehyde Standard for Prolonged Analytical Campaigns

Its predicted maximum resistance to autoxidation among C8 aldehydes, based on the class-level trend of increasing C(O)-H bond strength with α-substitution (Section 3, Evidence Item 3), makes it an ideal analytical standard for gas or liquid chromatography. Unlike octanal, which readily forms peroxides, 2,2,3,3-tetramethylbutanal standard solutions are expected to have a significantly longer shelf life, reducing the frequency of costly re-certification and re-procurement.

Sourcing a High-Purity Hindered Aldehyde via a Validated Synthetic Route

For chemists needing a maximally hindered aldehyde scaffold for further derivatization (e.g., to a chiral auxiliary or ligand), the documented synthesis from its epoxide precursor yielding 98.7% pure material (Section 3, Evidence Item 4) provides a validated procurement specification. A purchase order referencing this patented process allows for direct quality control benchmarking that is not available for analogous compounds only accessible through low-yield, poorly characterized methods.

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